ethyl 2,2-diiodoacetate
Description
Properties
CAS No. |
82665-91-6 |
|---|---|
Molecular Formula |
C4H6I2O2 |
Molecular Weight |
339.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Ethyl 2,2 Diiodoacetate
Synthesis from Malonate Monoesters via Oxidative Processes
The synthesis of α,α-dihalo esters from malonic ester derivatives is a known transformation in organic chemistry. While direct oxidative di-iodination of an ethyl malonate monoester to yield ethyl 2,2-diiodoacetate is not extensively documented in the reviewed literature, the underlying principle can be inferred from the reactivity of related malonate compounds. The synthesis of diethyl 2,2-diazidomalonate, for instance, commences with the di-iodination of diethyl malonate. alfa-chemistry.com This reaction proceeds by treating diethyl malonate with an iodinating agent in a slightly basic aqueous solution. alfa-chemistry.com The basic conditions facilitate the deprotonation of the acidic α-carbon, generating a carbanion that subsequently reacts with iodine.
Applying this precedent to a malonate monoester, such as ethyl hydrogen malonate, the synthesis of this compound would theoretically involve a two-step process within a single pot: di-iodination followed by decarboxylation. The initial step would be the deprotonation of the α-carbon, followed by two successive iodination reactions. The subsequent loss of the carboxyl group, often facilitated by heat, would yield the final this compound product.
| Reagent/Condition | Purpose |
| Ethyl Malonate Derivative | Starting material with an acidic α-hydrogen. |
| Base | Deprotonation of the α-carbon to form a reactive enolate. |
| Iodine Source | Electrophilic iodine for the di-iodination of the α-carbon. |
| Heat (optional) | To promote decarboxylation of the malonic acid intermediate. |
Preparation from Ethyl Diazoacetate and Iodine
A more direct and commonly cited method for the synthesis of this compound is the reaction of ethyl diazoacetate with elemental iodine. researchgate.net This reaction is typically performed in an anhydrous solvent, such as dichloromethane, under a nitrogen atmosphere to prevent side reactions. The reaction is highly exothermic due to the evolution of nitrogen gas, and temperature control is crucial.
The process involves the portion-wise addition of iodine to a cooled solution of ethyl diazoacetate. A slight molar excess of iodine is often used to ensure the complete conversion of the starting material and to minimize the formation of the monoiodinated byproduct, ethyl iodoacetate. The reaction is considered complete when the characteristic violet color of iodine persists in the reaction mixture. Any remaining iodine is then quenched with a reducing agent, typically a saturated aqueous solution of sodium thiosulfate, before workup and purification.
Mechanistically, iodine serves as both an electrophile and an oxidant. The electron-deficient diazo group in ethyl diazoacetate facilitates a nucleophilic attack by iodide ions, which are generated in situ. This leads to the sequential substitution of the diazo group and the formation of the diiodo product with the liberation of nitrogen gas.
| Parameter | Condition | Rationale |
| Reactants | Ethyl diazoacetate, Iodine (I₂) | Direct formation of the carbon-iodine bonds. |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Solubilizes reactants and stabilizes intermediates. |
| Temperature | 0 °C | Controls the exothermic reaction and prevents thermal decomposition of ethyl diazoacetate. |
| Stoichiometry | ~1.1 equivalents of Iodine | Ensures complete di-iodination and minimizes mono-iodinated byproducts. |
| Atmosphere | Nitrogen | Prevents unwanted side reactions with atmospheric components. |
Emerging and Sustainable Synthetic Routes to this compound
In line with the principles of green chemistry, recent research has focused on developing safer and more sustainable synthetic methodologies. While specific studies on the sustainable synthesis of this compound are emerging, related advancements point towards promising future directions.
One significant area of improvement is the synthesis of the precursor, ethyl diazoacetate. Due to its explosive nature, handling large quantities of ethyl diazoacetate in batch processes poses considerable safety risks. nih.govnih.gov The development of continuous-flow microreactor technology for the synthesis of ethyl diazoacetate from glycine (B1666218) ethyl ester and sodium nitrite (B80452) offers an inherently safer alternative. nih.govnih.gov This approach minimizes the volume of the hazardous diazo compound at any given time and allows for better control over reaction parameters, leading to high-purity product on demand. nih.govnih.gov
Furthermore, photocatalysis is an emerging strategy for the formation of carbon-halogen bonds under mild conditions. researchgate.netnih.gov While not yet explicitly reported for this compound, iodine-catalyzed diazo activation under photo-initiated conditions has been demonstrated for related transformations, suggesting a potential pathway. researchgate.net This method could offer a more energy-efficient and selective route to the desired product. The development of photocatalytic systems for the synthesis of functionalized gem-difluoroalkenes also highlights the potential of light-mediated reactions for the preparation of dihalogenated compounds. nih.gov
| Approach | Description | Potential Advantages |
| Flow Chemistry | Continuous synthesis of the precursor, ethyl diazoacetate, in a microreactor. nih.govnih.gov | Enhanced safety, better process control, scalability. nih.govnih.gov |
| Photocatalysis | Use of light to initiate the reaction between a diazo compound and an iodine source. researchgate.net | Mild reaction conditions, high selectivity, reduced energy consumption. researchgate.net |
Elucidation of Reaction Mechanisms Involving Ethyl 2,2 Diiodoacetate
Mechanistic Pathways in Decarboxylative Annulation Reactions
Decarboxylative annulation reactions are powerful tools in organic synthesis for constructing cyclic structures. These reactions often proceed through radical pathways, where the generation of a key radical intermediate initiates a cascade of events leading to the final ring system. wpunj.edunih.gov
Formation and Reactivity of Radical Intermediates from Ethyl 2,2-Diiodoacetate
The core of this compound's reactivity lies in the relative weakness of the carbon-iodine (C-I) bond. This bond can undergo homolytic cleavage to generate a diiodo-substituted carbon-centered radical. This initiation can be triggered by thermal conditions, interaction with a transition metal, or by a radical initiator.
Once formed, the resulting α,α-diiodoester radical is an electron-deficient species. researchgate.net Its primary mode of reaction involves addition to unsaturated systems, such as alkenes or alkynes. This addition is the first step in a sequence that can lead to more complex molecular architectures. The stability of the radical intermediate is a key factor in its reactivity profile. While generally reactive, the presence of the ester group can offer some degree of stabilization.
Role of N-Iodosuccinimide and Other Oxidants in Radical Generation
N-Iodosuccinimide (NIS) is a versatile reagent in organic synthesis, primarily used for electrophilic iodinations but also as a source of iodine in radical reactions. organic-chemistry.org In the context of decarboxylative annulations, NIS and other oxidants like potassium persulfate (K₂S₂O₂) or silver salts play a crucial role in initiating radical formation. wpunj.edunih.gov
These oxidants can facilitate the generation of radical species through single-electron transfer (SET) processes. For instance, in reactions involving carboxylic acids, an oxidant can promote decarboxylation to form an alkyl radical. nih.gov While direct reactions involving both NIS and this compound are specific to certain synthetic goals, the principles of radical generation by oxidants are broadly applicable. For example, NIS can mediate radical oxidative cyclizations of 2-arylbenzoic acids. organic-chemistry.org In some systems, NIS is used in decarboxylative [4+1] oxidative annulation reactions to form indolizine (B1195054) derivatives. researchgate.net This highlights the capacity of NIS to promote the formation of radical intermediates that subsequently engage in cyclization cascades.
The general mechanism often involves the oxidant abstracting an electron from a substrate to generate a radical cation, which then undergoes fragmentation or further reaction to produce the key carbon-centered radical that drives the annulation.
| Oxidant Type | Role in Radical Generation | Typical Reaction |
| N-Iodosuccinimide (NIS) | Serves as an iodine source and radical initiator/promoter. | Radical Oxidative Cyclization, Decarboxylative Annulation organic-chemistry.orgresearchgate.net |
| Persulfates (e.g., K₂S₂O₈) | Strong oxidant, generates radicals via SET. | Decarboxylative Acylation, Decarboxylative Coupling wpunj.edunih.gov |
| Silver Salts (e.g., Ag₂O, AgNO₃) | Promotes decarboxylation and acts as an oxidant. | Decarboxylative Arylation, Decarboxylative Cross-Coupling wpunj.edunih.gov |
Tandem Radical Processes and Cascade Reactions
A cascade reaction, or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org Radical cascades are particularly efficient for rapidly building molecular complexity from simple precursors. nih.gov
The radical generated from this compound can initiate such a cascade. A typical sequence begins with the radical adding to an alkene. This generates a new alkyl radical, which can then participate in a subsequent step. mdpi.com This second step is often an intramolecular cyclization, where the newly formed radical center attacks another part of the molecule, such as another double bond or an aromatic ring, to form a cyclic structure. wikipedia.orgnih.gov This process of an initial intermolecular addition followed by an intramolecular cyclization is a hallmark of tandem radical reactions and is a powerful strategy for synthesizing polycyclic compounds. nih.gov
For example, a process could involve:
Initiation: Formation of the this compound radical.
Propagation Step 1 (Intermolecular): Addition of the radical to the double bond of a suitably functionalized alkene.
Propagation Step 2 (Intramolecular): Cyclization of the resulting radical onto another reactive site within the same molecule to form a ring.
Termination: The final radical is quenched to yield the stable product.
This strategy allows for the formation of multiple carbon-carbon bonds in a single, efficient operation. wikipedia.org
Photoinduced Radical Cyclopropanation Mechanisms Utilizing this compound
Cyclopropanes are valuable structural motifs in organic chemistry. nih.gov Photoinduced reactions offer a mild and efficient way to synthesize these strained rings, often proceeding under conditions where other methods might fail.
Generation of Iodomethyl Carbonyl Radicals via Visible-Light Activation
Visible-light photocatalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. capes.gov.br this compound, and similar gem-diiodo compounds, are potential candidates for photoinduced radical generation because the C-I bond can be cleaved by light. researchgate.net Some gem-diiodomethyl carbonyl compounds can absorb visible light directly to generate iodomethyl carbonyl radicals without the need for a separate photocatalyst. researchgate.net
The mechanism typically involves the absorption of a photon by either a photocatalyst or the diiodo-compound itself. This leads to an excited state that can engage in a single-electron transfer (SET) process. In a photocatalyzed system, the excited photocatalyst can abstract an electron from or donate an electron to the diiodoacetate, leading to a radical ion which then fragments, cleaving a C-I bond to release an iodide ion and the desired iodomethyl carbonyl radical. This radical is the key intermediate for the subsequent cyclopropanation. acs.orgnih.gov
Radical Addition and Cyclization Pathways
Once the iodomethyl carbonyl radical is generated, the cyclopropanation proceeds via a stepwise mechanism.
Radical Addition: The electrophilic radical adds to the double bond of an alkene substrate. This addition typically occurs at the less substituted carbon of the double bond to generate a more stable radical intermediate on the more substituted carbon.
Cyclization: The resulting radical intermediate undergoes a rapid intramolecular cyclization. This step involves a 3-exo-tet ring closure, where the carbon-centered radical attacks the carbon bearing the remaining iodine atom, displacing it to form the three-membered cyclopropane (B1198618) ring. acs.orgnih.gov
This radical addition-cyclization cascade provides a pathway to cyclopropanes that is distinct from traditional metal-catalyzed carbene transfer reactions. researchgate.netresearchgate.net The use of visible light allows these reactions to be performed at room temperature with high functional group tolerance, making it a valuable synthetic strategy. acs.orgnih.gov
| Reaction Stage | Description |
| Photo-excitation | Absorption of visible light by a photocatalyst or directly by the diiodo-compound. |
| Radical Generation | Formation of the iodomethyl carbonyl radical via single-electron transfer and C-I bond cleavage. |
| Radical Addition | The generated radical adds across an alkene double bond, forming a new C-C bond and a new radical intermediate. |
| Ring Closure | Intramolecular 3-exo-tet cyclization occurs, displacing the second iodine atom to form the cyclopropane ring. |
Investigation of Electron Donor and Solvent Effects
The reactivity of this compound is profoundly influenced by its interaction with electron-donating species and the surrounding solvent medium. The two iodine atoms create an electron-deficient carbon center, making the molecule an effective electron acceptor.
Electron Donor Effects: Reactions can be initiated through the formation of an electron-donor-acceptor (EDA) complex. An EDA complex is a weak, reversible aggregate formed through dipole-dipole interactions between an electron-rich donor molecule and an electron-deficient acceptor molecule, such as this compound. beilstein-journals.org Upon light irradiation or thermal activation, this complex can enter an excited state, leading to a single electron transfer (SET) that generates radical species, which then drive the subsequent reaction. beilstein-journals.orgresearchgate.net This approach often allows for reactions to proceed under mild conditions, frequently eliminating the need for transition metal catalysts. beilstein-journals.org
For instance, studies on structurally similar compounds like ethyl difluoroiodoacetate show that they can form EDA complexes with electron-rich aniline (B41778) derivatives, which, upon photoactivation, lead to difluoroacetylation. conicet.gov.ar It is proposed that this compound can participate in analogous mechanisms, where interaction with a suitable electron donor initiates a radical pathway for C-C or C-heteroatom bond formation.
Solvent Effects: The choice of solvent plays a critical role in the reaction pathway by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org Key solvent properties influencing these reactions include polarity (dielectric constant) and coordinating ability (e.g., hydrogen bonding, donor number).
According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where a charge develops in the activated complex from neutral reactants. wikipedia.org Conversely, reactions where charge is dispersed or diminished in the transition state are often slowed by increasing solvent polarity. wikipedia.org For reactions involving this compound that proceed through ionic intermediates, polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) can be expected to stabilize charged species, thereby affecting the reaction rate and equilibrium. wikipedia.org In non-polar solvents, non-covalent interactions such as van der Waals forces are predominant. wikipedia.org The ability of a solvent to solvate ions, particularly through hydrogen bonding, can also significantly stabilize charged intermediates and influence reaction outcomes. youtube.comyoutube.com
The following interactive table summarizes the properties of common solvents and their general effect on reaction mechanisms.
| Solvent | Dielectric Constant (at 25 °C) | Type | Potential Effect on Reactions |
| Water | 78 | Protic, Polar | Stabilizes charged intermediates and transition states, accelerating SN1-type reactions. wikipedia.org |
| Dimethyl Sulfoxide (DMSO) | 47 | Aprotic, Polar | Strongly solvates cations, can accelerate reactions with anionic nucleophiles. wikipedia.org |
| Acetonitrile | 37 | Aprotic, Polar | Stabilizes charged species, suitable for many ionic reactions. wikipedia.org |
| Dichloromethane (DCM) | 9.1 | Aprotic, Moderately Polar | Good general-purpose solvent, solubilizes a wide range of organic compounds. |
| Benzene | 2.3 | Aprotic, Non-Polar | Favors reactions proceeding through non-polar or radical intermediates. |
Exploration of Metal-Free and Catalytic Systems in Reactions with this compound
The activation of the C-I bonds in this compound can be achieved through various systems, broadly categorized as metal-free or catalytic.
Metal-Free Systems: Reactions involving this compound and related gem-dihaloalkanes can proceed without transition metals, often initiated by light, bases, or radical initiators. For example, transformations of gem-dibromomethylene compounds to ketones have been achieved under metal-free conditions using acetic anhydride (B1165640) and triethylamine, proceeding through a proposed radical mechanism. nih.gov Similarly, metal-free cascade reactions have been developed for gem-difluorinated compounds, reacting with enaminones to form heterocyclic products. rsc.org These examples establish that the halogenated carbon of gem-dihalo compounds is reactive enough to participate in complex transformations without a metal catalyst. The formation of EDA complexes, as discussed previously, represents another significant class of metal-free activation. beilstein-journals.org
Catalytic Systems: Transition metals are effective catalysts for reactions involving gem-dihaloalkanes due to their ability to engage in oxidative addition, single-electron transfer, and reductive elimination pathways. Iron-catalyzed B–H and Si–H insertion reactions have been successfully applied to gem-dichloroalkanes, which serve as non-stabilized carbene precursors. rsc.org These reactions proceed under mild conditions and show excellent functional group tolerance. rsc.org
Another relevant catalytic transformation is the olefination of aldehydes using gem-dichromium reagents, which are generated in situ from the reduction of gem-diiodoalkanes by chromium(II) chloride. acs.org This demonstrates a powerful method for C=C bond formation starting from a diiodo compound.
Furthermore, reactions involving the precursor to this compound, ethyl diazoacetate, provide insight into potential catalytic applications. Various Lewis acids, including those of zinc and ytterbium, have been shown to catalyze the aziridination of imines with ethyl diazoacetate. The catalyst, substrate, and solvent all influence the diastereoselectivity of the resulting aziridine.
The table below details the results of a study on the Zn(OTf)₂-catalyzed aziridination of an imine with ethyl diazoacetate, highlighting the impact of the solvent on reaction outcomes.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | CH₂Cl₂ | 85 | 99:1 |
| 2 | Toluene | 82 | 99:1 |
| 3 | CH₃CN | 78 | 90:10 |
| 4 | THF | 75 | 85:15 |
Data derived from studies on the catalytic aziridination of imines with ethyl diazoacetate.
These findings suggest that this compound could be a viable substrate in similar Lewis acid-catalyzed reactions, potentially serving as a carbene equivalent after activation by a suitable catalytic system.
Diverse Applications of Ethyl 2,2 Diiodoacetate in Advanced Organic Synthesis
Decarboxylative Oxidative Coupling and Annulation Strategies
The reactivity of ethyl 2,2-diiodoacetate lends itself to innovative strategies for forming cyclic compounds. These methods often involve the generation of highly reactive intermediates that can undergo coupling and subsequent ring-closure (annulation) reactions.
The synthesis of indolizine (B1195054) scaffolds, which are core structures in many biologically active compounds, represents a significant area of synthetic chemistry. One advanced strategy involves the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with various partners. nih.gov While specific literature detailing the direct use of this compound in this context is nascent, its structure is primed for such transformations.
In related syntheses, copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has proven effective for creating substituted indolizines. rsc.org Another established method involves the copper/iodine-mediated oxidative cross-coupling of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.gov In these processes, the acetate (B1210297) derivative acts as the precursor to a key intermediate that couples with the alkene, followed by an intramolecular cyclization to form the indolizine ring. This compound is a potent precursor for the required reactive species, with the two iodine atoms serving as excellent leaving groups to facilitate the formation of a radical or carbene intermediate under appropriate catalytic conditions, which would then engage with 2-vinylpyridine (B74390) derivatives to construct the bicyclic indolizine system.
The synthetic logic applied to indolizine construction can be extended to other heterocyclic systems. The core principle involves the generation of a reactive intermediate from an active methylene (B1212753) compound, like an acetate derivative, and its subsequent reaction with a suitably functionalized precursor. For instance, copper-catalyzed coupling and cyclization reactions between 2-(pyridin-2-yl)acetate derivatives and gem-difluoroalkenes have been developed to access a range of bisubstituted indolizines, demonstrating tolerance for diverse functional groups. rsc.org
By substituting the pyridine-based starting material with other nitrogen-containing heterocycles, it is conceivable that this compound could serve as a versatile partner in annulation strategies to build a wider array of fused heterocyclic structures. The fundamental reactivity—generating an electrophilic or radical center alpha to the ester group—remains a powerful tool for C-C bond formation and cyclization.
Cyclopropanation of Olefins and Styrenes
Cyclopropanation, the formation of a three-membered ring, is a fundamental transformation in organic synthesis. This compound serves as a precursor for the carbene or carbenoid species required for this reaction, offering an alternative to the often hazardous and explosive diazo compounds like ethyl diazoacetate (EDA). nih.govmasterorganicchemistry.com
A critical feature of carbene-based cyclopropanation is its stereospecificity. The reaction typically proceeds via a concerted mechanism where the carbene adds to the alkene in a single step. organicchemistrytutor.com This results in syn-addition to the double bond, meaning the stereochemical configuration of the starting alkene is preserved in the cyclopropane (B1198618) product. masterorganicchemistry.comlibretexts.org For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane. masterorganicchemistry.comlibretexts.org This stereochemical retention is a hallmark of both traditional metal-carbenoid reactions and the Simmons-Smith reaction, and it is the expected outcome for cyclopropanations involving intermediates derived from this compound. organicchemistrytutor.comwikipedia.org
The utility of a cyclopropanation agent is defined by its compatibility with various substrates and functional groups. Research into related methods, particularly those using ethyl diazoacetate with metal catalysts, provides insight into the expected scope.
The reaction is generally effective for a wide range of olefins, including styrenes and other electron-rich alkenes. researchgate.netrochester.edu Even alkenes activated by electron-donating groups, such as enol ethers, are excellent substrates that often lead to high yields. wikipedia.org Furthermore, the reaction shows considerable functional group tolerance. For example, vinyl halides can be successfully cyclopropanated to give halogen-substituted cyclopropanes. wikipedia.org Enzyme-catalyzed cyclopropanations using ethyl diazoacetate have demonstrated a broad substrate scope with various substituted styrenes, highlighting the versatility of the carbene transfer reaction. nih.gov This suggests that cyclopropanation using this compound would be applicable to a diverse set of starting materials.
Table 1: Substrate Compatibility in Related Cyclopropanation Reactions
| Substrate Class | Reactivity/Compatibility | Expected Product |
|---|---|---|
| Styrenes | High reactivity, often used as a model substrate. rochester.eduresearchgate.net | Phenyl-substituted cyclopropanes. |
| Electron-Rich Olefins (e.g., Enol Ethers) | Excellent substrates, proceed rapidly with high yields. wikipedia.org | Trimethylsilyloxy-substituted cyclopropanes. |
| Terminal Olefins (e.g., 1-Octene) | Good reactivity. researchgate.net | Alkyl-substituted cyclopropanes. |
| Vinyl Halides | Compatible, despite the electron-withdrawing nature of halides. wikipedia.org | Halogen-substituted cyclopropanes. |
| Allylic Alcohols | Compatible, with potential for diastereoselective direction by the hydroxyl group. harvard.edu | Hydroxyalkyl-substituted cyclopropanes. |
This table is based on data from analogous cyclopropanation systems.
The use of this compound for cyclopropanation can be best understood by comparing it to established methods.
Simmons-Smith Reaction: This classic method utilizes diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid (ICH₂ZnI). organicchemistrytutor.comwikipedia.org It is highly reliable and stereospecific, typically delivering the methylene group to the less sterically hindered face of the double bond. wikipedia.org However, the reaction can be expensive due to the cost of diiodomethane and may require stoichiometric amounts of the zinc-copper couple. wikipedia.org this compound provides a different functionalized carbene (:C(I)COOEt or a related species), leading to a more complex cyclopropane product.
Metal-Carbenoid Methods (from Diazo Compounds): This is a powerful and widely used strategy that involves the decomposition of a diazo compound, most commonly ethyl diazoacetate (EDA), by a transition metal catalyst (e.g., Rh, Cu, Ru). wikipedia.orgorganicreactions.orgemory.edu These reactions can be rendered highly selective (chemo-, diastereo-, and enantioselective) through catalyst and ligand design. organicreactions.orgemory.edu The primary drawback is the hazardous nature of diazo compounds, which are often toxic and explosive. masterorganicchemistry.com this compound serves as a safer, non-explosive precursor to a carbene or carbenoid, potentially generated via reduction with a suitable metal, thus bypassing the need for diazo reagents while still accessing the valuable cyclopropanation pathway.
Table 2: Comparison of Cyclopropanation Methods
| Feature | This compound Method | Simmons-Smith Reaction | Metal-Carbenoid (from Diazo) |
|---|---|---|---|
| Carbene/Carbenoid Source | This compound | Diiodomethane (CH₂I₂) organicchemistrytutor.comwikipedia.org | Ethyl Diazoacetate (EDA) nih.govresearchgate.net |
| Reagent Safety | Non-explosive precursor | Uses CH₂I₂, less hazardous than diazo compounds | Uses highly toxic and potentially explosive diazo compounds. masterorganicchemistry.com |
| Reactive Intermediate | Halogenated carbenoid/carbene | Zinc carbenoid (ICH₂ZnI) libretexts.org | Metal-carbene complex (e.g., LₙM=CHCOOEt) wikipedia.org |
| Product | Functionalized (iodo, ester) cyclopropane | Simple methylene-addition cyclopropane | Ester-substituted cyclopropane |
| Stereochemistry | Expected to be stereospecific (syn-addition) | Stereospecific (syn-addition) organicchemistrytutor.comlibretexts.org | Stereospecific (syn-addition) masterorganicchemistry.comwikipedia.org |
| Catalysis | Requires activation (e.g., metal reduction) | Stoichiometric Zn-Cu couple or diethylzinc. wikipedia.org | Catalytic transition metal (Rh, Cu, Ru). organicreactions.orgemory.edu |
Late-Stage Functionalization of Complex Organic Scaffolds
The ability to modify complex molecules, such as natural products and their derivatives, in the later stages of a synthetic sequence is highly desirable. This approach, known as late-stage functionalization (LSF), allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. This compound has proven to be a valuable tool for LSF, particularly in photocatalyst-free cyclopropanation reactions.
Under visible light irradiation, typically from a simple compact fluorescent lamp (CFL), this compound can generate a reactive iodomethyl carbonyl radical. This radical species can then engage with alkenes present in complex scaffolds to form cyclopropane rings, a structural motif found in numerous bioactive compounds. A significant advantage of this methodology is its excellent functional group tolerance and chemoselectivity, which allows for the modification of sensitive and highly functionalized molecules. rsc.org
Research has demonstrated the successful late-stage cyclopropanation of various biomolecule derivatives using this compound or its analogues. For instance, styrenes derived from estrone (B1671321), the amino acid L-valine, and β-D-glucose pentaacetate have all undergone efficient cyclopropanation. unina.it These examples highlight the potential of this method to be applied in diverse and complex chemical environments, even with unprotected functional groups present. unina.it While this compound is effective, it is noteworthy that it is often stored at low temperatures due to its limited stability. rsc.orgunina.it More stable analogues, such as 1-adamantanyl 2,2-diiodoacetate, have been developed to address this issue while maintaining high reactivity in these transformations. unina.it
The following table summarizes key findings in the late-stage functionalization of complex molecules using gem-diiodomethyl carboxylate reagents, including this compound.
| Substrate Derivative | Reagent | Light Source | Key Conditions | Product | Yield (%) | Reference |
| Estrone | 1-Adamantanyl 2,2-diiodoacetate | CFL | i-Pr₂EtN, CH₃CN/H₂O | Cyclopropyl-estrone derivative | N/A | unina.it |
| L-Valine | 1-Adamantanyl 2,2-diiodoacetate | CFL | i-Pr₂EtN, CH₃CN/H₂O | Cyclopropyl-valine derivative | N/A | unina.it |
| β-D-Glucose pentaacetate | 1-Adamantanyl 2,2-diiodoacetate | CFL | i-Pr₂EtN, CH₃CN/H₂O | Cyclopropyl-glucose derivative | N/A | unina.it |
| Unprotected β-D-Glucose | 1-Adamantanyl 2,2-diiodoacetate | CFL | i-Pr₂EtN, CH₃CN/H₂O | Cyclopropyl-glucose derivative | N/A | unina.it |
| Estrone-derived vinyl phosphonate | Diiodomethane | 9W Blue LEDs | Ir-based photocatalyst, DMSO | Cyclopropanated estrone derivative | 92 | unina.it |
Other Unexplored or Emerging Synthetic Transformations
Beyond its established use in cyclopropanation reactions, this compound is finding application in other novel and emerging synthetic transformations. One such area is in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
A notable emerging application involves the use of this compound as a key reactive intermediate in a decarboxylative (4+1) oxidative annulation reaction. wpunj.eduresearchgate.net Specifically, in a reaction mediated by N-iodosuccinimide (NIS), malonate monoesters are converted in situ into this compound. wpunj.eduresearchgate.netresearchgate.net This intermediate then reacts with 2-vinylpyridine derivatives through a radical process to construct the indolizine scaffold. wpunj.eduresearchgate.netresearchgate.net
This transformation represents a novel strategy for the synthesis of indolizine derivatives, utilizing the malonate monoester as a one-carbon (C1) building block. researchgate.net The reaction proceeds under oxidative conditions and showcases the ability of this compound to participate in more complex cascade or domino reactions, leading to the formation of valuable heterocyclic systems. This N-iodosuccinimide-mediated oxidative annulation highlights the untapped potential of this compound in the development of new synthetic methodologies for accessing important chemical entities. wpunj.eduresearchgate.net
| Reactants | Mediator/Conditions | Key Intermediate | Product | Transformation | Reference |
| Malonate monoester and 2-Vinylpyridine derivative | N-Iodosuccinimide (NIS), base | This compound | Indolizine derivative | Decarboxylative (4+1) Oxidative Annulation | wpunj.eduresearchgate.netresearchgate.net |
Analytical Methodologies and Spectroscopic Insights in Ethyl 2,2 Diiodoacetate Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Yield Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of ethyl 2,2-diiodoacetate and for gaining insights into reaction mechanisms. In ¹H NMR spectroscopy, the ethyl group of the molecule gives rise to characteristic signals that are used for its identification and quantification. Specifically, the methylene (B1212753) (–OCH₂CH₃) protons typically appear as a quartet, while the methyl (–OCH₂CH₃) protons are observed as a triplet.
For mechanistic studies, NMR is employed to follow the conversion of reactants to products. For instance, in the synthesis of this compound from ethyl diazoacetate and iodine, ¹H NMR can be used to monitor the disappearance of the characteristic signals of the starting material and the concurrent appearance of the product signals. This allows for the determination of reaction kinetics and optimization of reaction conditions. The integration of these signals provides a quantitative measure of the relative concentrations of species in the reaction mixture, enabling the calculation of reaction yield without the need for isolation of the product.
Furthermore, advanced NMR techniques, such as isotopic labeling studies, offer deeper mechanistic insights. By synthesizing this compound with a ¹³C-labeled carbon atom (e.g., at the α-carbon), researchers can track the fate of this specific atom throughout a reaction sequence using ¹³C NMR or isotope-ratio mass spectrometry. This approach is invaluable for distinguishing between proposed reaction pathways, such as those involving carbene insertion versus radical recombination mechanisms. Diffusion Ordered Spectroscopy (DOSY), another NMR technique, can provide information about the size and conformation of molecules in solution, which can be useful in studying interactions and reaction complexes. rsc.org
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Chemical Shift (δ) in ppm |
|---|---|---|
| Methylene (-OCH₂ CH₃) | Quartet | ~4.25 |
| Methyl (-OCH₂CH₃ ) | Triplet | ~1.30 |
Data sourced from typical values reported in the literature.
Mass Spectrometry (e.g., HRMS) for Characterization of Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify reaction intermediates and byproducts. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of a compound's elemental formula.
In the context of reactions involving this compound, MS is crucial for characterizing the resulting products. For example, in substitution reactions where the iodine atoms are replaced by other functional groups, HRMS can confirm the successful incorporation of the new group by verifying the mass of the product. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), can be used to fragment ions within the mass spectrometer. researchgate.net The resulting fragmentation pattern provides detailed structural information about the molecule, which is essential for distinguishing between isomers and elucidating the structure of unknown products or transient intermediates.
Moreover, MS, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to analyze complex reaction mixtures. This hyphenated approach allows for the separation of individual components before they are introduced into the mass spectrometer for detection and identification. For instance, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is a technique suitable for identifying and characterizing non-volatile byproducts that may form during the synthesis or subsequent reactions of this compound. Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective MS technique that can be used for the targeted quantification of specific products or intermediates, even at very low concentrations. nih.gov
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₆I₂O₂ |
| Molecular Weight | 339.90 g/mol |
This data is based on the elemental composition of the compound.
Monitoring Reaction Progress Using Chromatographic Techniques in Research Contexts
Chromatographic techniques are fundamental for monitoring the progress of reactions involving this compound in a research setting. These methods allow for the separation, identification, and quantification of the various components within a reaction mixture over time.
Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID) or coupled to a mass spectrometer (GC-MS), is a common technique for monitoring reactions where the reactants and products are volatile. rasayanjournal.co.in By taking aliquots from the reaction mixture at different time points and analyzing them by GC, researchers can track the consumption of starting materials and the formation of this compound or its derivatives. The area of the chromatographic peaks is proportional to the concentration of each component, providing a quantitative measure of the reaction's progress and allowing for the determination of its endpoint. rasayanjournal.co.in
High-Performance Liquid Chromatography (HPLC) is another widely used technique, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.gov HPLC systems can be equipped with various detectors, such as a UV detector or a refractive index detector, to monitor the separation of components. In reactions involving this compound, HPLC can be used to follow the formation of products and the presence of any non-volatile impurities or byproducts. The development of a robust HPLC method is crucial for obtaining accurate and reproducible results, enabling the optimization of reaction conditions to maximize yield and purity. nih.gov Liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification of target analytes in complex matrices. nih.gov
Considerations for Handling and Storage of Ethyl 2,2 Diiodoacetate in Laboratory Settings
Comparative Stability with Analogous Reagents (e.g., 1-adamantanyl 2,2-diiodoacetate) and Implications for Research
The stability of α,α-dihaloacetates is a critical factor in their application in organic synthesis. When comparing ethyl 2,2-diiodoacetate with its sterically hindered analogue, 1-adamantanyl 2,2-diiodoacetate, the bulky adamantyl group is expected to confer a higher degree of stability to the molecule.
The adamantane (B196018) cage is a rigid, strain-free carbocyclic structure that imparts significant steric bulk. nih.govnih.gov This steric hindrance can shield the reactive C-I bonds and the ester functionality from nucleophilic attack or other decomposition pathways. In contrast, the ethyl group in this compound offers less steric protection, potentially rendering the molecule more susceptible to degradation.
The implications for research are significant. For reactions requiring elevated temperatures or prolonged reaction times, 1-adamantanyl 2,2-diiodoacetate may serve as a more robust reagent, minimizing the formation of degradation byproducts and leading to cleaner reaction profiles and higher yields. Conversely, the higher reactivity of the less hindered this compound might be advantageous in situations where rapid reaction at lower temperatures is desired.
Table 1: Qualitative Comparison of Stability between this compound and 1-Adamantanyl 2,2-diiodoacetate
| Feature | This compound | 1-Adamantanyl 2,2-diiodoacetate | Rationale |
| Steric Hindrance | Low | High | The ethyl group is significantly smaller and less branched than the adamantyl group. |
| Predicted Thermal Stability | Moderate | High | The rigid and bulky adamantane cage provides enhanced structural stability. nih.govresearchgate.net |
| Susceptibility to Nucleophilic Attack | Higher | Lower | The adamantyl group sterically shields the electrophilic centers of the molecule. numberanalytics.com |
| Implications for Synthetic Utility | Suitable for reactions at lower temperatures; may exhibit higher reactivity. | Preferred for reactions requiring higher temperatures or longer reaction times due to increased stability. |
Optimized Storage Conditions for Maintaining Reagent Efficacy in Synthetic Studies
To preserve the efficacy of this compound as a synthetic reagent, stringent storage conditions are necessary. Organoiodine compounds are often sensitive to light, heat, and moisture, which can lead to decomposition and the release of iodine, indicated by a characteristic purple or brown discoloration.
Based on safety data for analogous compounds and general best practices for reactive organohalides, the following storage conditions are recommended for this compound:
Temperature: Refrigeration at low temperatures, ideally at or below -20°C, is crucial to minimize thermal decomposition.
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation and reaction with atmospheric moisture.
Light: The compound should be stored in amber or opaque containers to protect it from light-induced degradation.
Container: Containers should be tightly sealed to prevent the ingress of moisture and air. The use of containers with secure, airtight closures is essential.
Adherence to these storage protocols will help to ensure the long-term stability and reactivity of this compound, leading to more consistent and reproducible results in synthetic applications.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Reason |
| Temperature | ≤ -20°C | To slow down thermal decomposition pathways. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation and hydrolysis. |
| Light Exposure | Store in the dark (amber vials) | To prevent photochemical decomposition. |
| Moisture | Exclude (use of desiccator or dry storage cabinet recommended) | To prevent hydrolysis of the ester and C-I bonds. |
| Container Type | Tightly sealed, airtight glass container | To protect from atmospheric contaminants. |
Future Directions and Advanced Research Perspectives for Ethyl 2,2 Diiodoacetate Chemistry
Development of Novel Reactivity Patterns and Synthetic Targets
The twin iodine atoms on the alpha-carbon of ethyl 2,2-diiodoacetate confer a high degree of reactivity, making it a valuable, albeit under-explored, synthetic intermediate. rsc.org The high leaving group ability of the iodide ions is a key feature that can be exploited in a variety of transformations. rsc.org Future research is likely to focus on harnessing this reactivity to develop novel synthetic methods and access new molecular architectures.
One promising area is the expansion of its use in cyclopropanation reactions . While the Simmons-Smith reaction, which utilizes diiodomethane (B129776), is a classic method for cyclopropanation, this compound offers the potential for the synthesis of gem-dihalocyclopropanes bearing an ester functionality. These products are versatile intermediates for further transformations. Research in this area could lead to highly stereoselective cyclopropanation methods, particularly with the development of new catalytic systems. rsc.orgnih.gov
Furthermore, the development of novel cross-coupling reactions involving this compound is a significant area for exploration. While palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles have been extensively studied, the application to gem-dihaloalkanes like this compound is less common. researchgate.netresearchgate.net Future work could involve the development of catalytic systems that enable the selective mono- or di-substitution of the iodine atoms, providing access to a wide range of functionalized esters.
The exploration of reactions with organometallic reagents beyond what is currently established is another key direction. The generation of gem-dichromium reagents from the reduction of gem-diiodoalkanes has been shown to be effective for olefination reactions, and similar reactivity could be explored for this compound. acs.org This could open up new pathways for the synthesis of α,β-unsaturated esters.
Table 1: Potential Novel Reactions of this compound
| Reaction Type | Potential Reagents | Potential Products | Significance |
| Asymmetric Cyclopropanation | Chiral catalysts, Alkenes | Chiral gem-diiodocyclopropane esters | Access to enantiomerically pure building blocks |
| Selective Cross-Coupling | Organoboron reagents, Palladium catalysts | Mono- and di-substituted acetate (B1210297) derivatives | Rapid diversification of molecular scaffolds |
| Olefination Reactions | Chromium(II) chloride, Aldehydes | α,β-unsaturated esters | Stereoselective synthesis of alkenes |
| Radical Reactions | Radical initiators, Alkenes | Functionalized adducts | Formation of complex carbon skeletons |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards enhancing safety, efficiency, and scalability in its application. amt.ukvapourtec.com Flow chemistry, with its superior heat and mass transfer, offers a safer way to handle potentially hazardous reactions that are common in halogen chemistry. researchgate.netacs.org
The synthesis of this compound itself, which can be prepared from ethyl diazoacetate and iodine, could be adapted to a flow process. Given that ethyl diazoacetate is explosive and toxic, its on-demand generation and immediate consumption in a flow reactor would significantly improve safety. acs.org
Furthermore, subsequent reactions of this compound, such as nucleophilic substitutions or coupling reactions, could be performed in a continuous flow setup. This would allow for precise control over reaction parameters, leading to higher yields, improved selectivity, and easier purification. syrris.com Automated platforms could be employed for the rapid optimization of reaction conditions and the synthesis of compound libraries based on the this compound scaffold. researchgate.net
Table 2: Advantages of Integrating this compound into Flow Chemistry
| Feature | Advantage in Flow Chemistry | Impact on Synthesis |
| Safety | Small reaction volumes, efficient heat dissipation | Reduced risk of runaway reactions, safer handling of hazardous intermediates |
| Efficiency | Enhanced mixing and mass transfer, precise temperature control | Higher reaction rates, improved yields and selectivity |
| Scalability | Continuous production without the need for large batch reactors | Straightforward scale-up from laboratory to industrial production |
| Automation | Integration with online analysis and automated optimization | Rapid screening of reaction conditions and synthesis of compound libraries |
Computational Chemistry and Theoretical Studies for Predicting Reactivity and Selectivity
Computational chemistry and theoretical studies are powerful tools for gaining a deeper understanding of the reactivity and selectivity of this compound. nih.gov Density Functional Theory (DFT) calculations, for instance, can be employed to investigate reaction mechanisms, predict transition state energies, and rationalize the outcomes of different reaction pathways. wikipedia.org
For this compound, computational studies could be used to:
Predict the regioselectivity and stereoselectivity of its reactions, such as in cyclopropanations or cross-coupling reactions.
Elucidate the mechanism of novel transformations, providing insights that can guide the design of more efficient catalysts and reaction conditions.
Investigate the electronic properties of the molecule, such as the polarization of the C-I bonds and the influence of the ester group on reactivity.
Compare the reactivity of this compound with other dihaloacetates, providing a rational basis for choosing the optimal reagent for a particular synthetic transformation.
By providing a detailed atomistic-level understanding of its chemical behavior, computational studies can accelerate the discovery and optimization of new reactions involving this compound.
Advancements in Sustainable and Atom-Economical Methodologies Utilizing this compound
The principles of green chemistry , particularly atom economy , are increasingly important in modern organic synthesis. epitomejournals.comprimescholars.com Future research on this compound will undoubtedly focus on developing more sustainable and atom-economical methodologies. acs.orgnumberanalytics.com
One key area for improvement is the development of catalytic reactions that minimize the formation of stoichiometric byproducts. researchgate.net For example, catalytic C-H activation reactions that directly utilize this compound as a coupling partner would be highly atom-economical.
The choice of solvents and reagents is also crucial. The use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more environmentally benign alternatives will be a major focus. royalsocietypublishing.org For instance, developing methods that avoid the use of toxic heavy metals in cross-coupling reactions would be a significant advancement.
Furthermore, the concept of recyclability can be applied to reactions involving this compound. The development of recyclable catalysts or the use of solid-supported reagents could simplify purification and reduce waste.
Table 3: Strategies for Enhancing the Sustainability of Reactions with this compound
| Green Chemistry Principle | Application to this compound Chemistry |
| Atom Economy | Development of addition and catalytic reactions that maximize the incorporation of atoms into the final product. jocpr.com |
| Use of Catalysis | Design of highly efficient and recyclable catalysts for cross-coupling and other transformations. |
| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with greener alternatives and minimization of solvent use. |
| Design for Energy Efficiency | Development of reactions that proceed under milder conditions, reducing energy consumption. |
Q & A
Q. What are the recommended synthetic routes for ethyl 2,2-diiodoacetate, and how can reaction conditions be optimized?
this compound is synthesized via iodination of ethyl diazoacetate (EDA) using iodine (I₂) under thermal activation (100°C) without photocatalysts. Key parameters include stoichiometric control of I₂ and reaction time to minimize side products like carbon oxides. Purification typically involves solvent extraction and distillation under reduced pressure to isolate the oily product .
Q. How can researchers ensure the stability of this compound during storage and handling?
Store the compound at -20°C in airtight, light-resistant containers to prevent decomposition. Avoid exposure to strong oxidizing agents (e.g., peroxides) and bases, which may trigger hazardous reactions. Stability under recommended conditions is inferred from analogous esters (e.g., ethyl 2-phenylacetoacetate), which remain stable for ≥2 years at -20°C .
Q. What safety precautions are critical when working with this compound?
Despite limited acute toxicity data, assume potential respiratory and dermal hazards. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Incompatible materials include strong bases and oxidizers, which may produce hazardous decomposition products like sulfur oxides under fire conditions .
Q. How can researchers validate the purity of synthesized this compound?
Employ GC-MS or HPLC with a refractive index detector to assess purity. Compare retention times with commercial standards (if available) and quantify impurities via integration of chromatographic peaks. NMR (¹H, ¹³C) and FT-IR spectroscopy can confirm structural integrity by verifying characteristic signals (e.g., C-I stretches at ~500 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in radical cyclopropanation reactions?
The compound acts as a radical carbenoid precursor in Ru-catalyzed cyclopropanation. Proposed mechanisms involve iodine radical generation via SET (single electron transfer) from EDA to the catalyst. Radical intermediates attack alkenes, forming cyclopropanes with low diastereoselectivity. Computational studies (DFT) are recommended to map transition states and optimize selectivity .
Q. How can conflicting data on the reactivity of this compound with nucleophiles be resolved?
Contradictions may arise from solvent polarity or trace moisture. Design systematic experiments varying solvents (polar aprotic vs. protic) and moisture content (using molecular sieves). Monitor reaction progress via in situ Raman spectroscopy to detect intermediate species and validate kinetic models .
Q. What advanced analytical techniques are suitable for studying decomposition pathways?
Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile decomposition products (e.g., carbon oxides). For non-volatile residues, use LC-QTOF-MS to characterize high-molecular-weight byproducts. Cross-reference findings with computational pyrolysis simulations (e.g., Gaussian) .
Q. How can researchers optimize catalytic systems for this compound-mediated reactions?
Screen transition-metal catalysts (e.g., Ru, Fe) and ligands to enhance turnover frequency. Apply Design of Experiments (DoE) to evaluate interactions between catalyst loading, temperature, and solvent. Use Arrhenius plots to determine activation energies and identify rate-limiting steps .
Q. What methodologies assess the environmental impact of this compound in lab waste?
Conduct OECD 301 biodegradation tests to evaluate microbial breakdown. For ecotoxicity, use Daphnia magna acute toxicity assays (OECD 202). Soil mobility studies (column leaching) and bioaccumulation potential (log Kow calculations) inform disposal protocols .
Q. How can isotopic labeling (e.g., ¹³C) elucidate reaction pathways in this compound chemistry?
Synthesize ¹³C-labeled this compound via isotopic exchange or custom synthesis. Track labeled carbons in reaction products using ¹³C NMR or isotope-ratio mass spectrometry (IRMS). This clarifies mechanistic pathways, such as carbene insertion vs. radical recombination .
Methodological Guidance for Data Analysis
- Statistical Validation : Apply ANOVA to compare reaction yields across experimental conditions. Use principal component analysis (PCA) to correlate spectroscopic data with purity metrics .
- Contradiction Resolution : Cross-validate findings with multiple analytical techniques (e.g., NMR + XRD for crystal structure confirmation) and consult authoritative databases like NIST Chemistry WebBook for reference data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
